molecular formula C6H9NO2 B3252406 1-Amino-3-methylidenecyclobutane-1-carboxylic acid CAS No. 2169518-70-9

1-Amino-3-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B3252406
CAS No.: 2169518-70-9
M. Wt: 127.14
InChI Key: TUJKRFYLNFYKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methylidenecyclobutane-1-carboxylic acid is a functionalized cyclobutane-based amino acid of high interest in medicinal chemistry and drug discovery. Its unique structure, featuring a strained four-membered ring and a reactive methylidene group, makes it a valuable non-proteinogenic scaffold for designing novel enzyme inhibitors and conformational probes. Researchers utilize this compound and its analogs as key precursors in synthesizing more complex molecules, including potential radiopharmaceuticals for positron emission tomography (PET) imaging . For instance, related fluorinated cyclobutane amino acids, such as trans-1-Amino-3-fluorocyclobutanecarboxylic acid (FACBC), are actively investigated for their utility in diagnosing and monitoring cancers, including prostate cancer and glioma, due to their distinct transport mechanisms in tumor cells . The methylidene group present in this particular compound offers a versatile synthetic handle for further chemical modifications via cycloaddition or functionalization reactions, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKRFYLNFYKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Amino 3 Methylidenecyclobutane 1 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Methylidenecyclobutane Core

A logical retrosynthetic analysis of 1-amino-3-methylidenecyclobutane-1-carboxylic acid involves disconnecting the molecule at key functional groups to identify viable starting materials and synthetic intermediates. ias.ac.in The primary disconnections are the carbon-nitrogen and carbon-carboxyl bonds of the α-amino acid moiety and the exocyclic double bond of the methylidene group.

This analysis leads to a key precursor, a 3-oxocyclobutane derivative, which can then be further simplified. The introduction of the amino and carboxyl groups can be envisioned through established methods such as the Strecker synthesis or the Bucherer-Bergs reaction on a ketone. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com The methylidene group is retrosynthetically equivalent to a carbonyl group, suggesting an olefination reaction as the final key transformation.

Key Precursors and Starting Materials for Cyclobutane (B1203170) Formation

The retrosynthetic pathway points towards 3-oxocyclobutane-1-carboxylic acid or its ester derivatives as a crucial intermediate. The synthesis of this precursor can be achieved through various routes, often starting from commercially available acyclic compounds. One common approach involves the cycloaddition of an appropriate C2 and C2 fragment or the cyclization of a linear C4 precursor.

For instance, the synthesis of 1,3-disubstituted cyclobutanes can be achieved through the [2+2] cycloaddition of allenes and alkenes. nih.gov This strategy offers a direct route to the methylidenecyclobutane core. Alternative methods for constructing the cyclobutane ring may involve intramolecular alkylation or ring-closing metathesis reactions.

A scalable synthesis of a related cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, highlighting the importance of controlling stereochemistry during the formation of the cyclobutane ring. acs.orgresearchgate.net

Precursor TypeStarting MaterialsKey ReactionsReference(s)
Acyclic C4Diethyl malonate, 1,3-dihalopropane derivativesCyclization nih.gov
CycloadditionAllenes, Acrylic acid derivatives[2+2] Cycloaddition nih.govnih.gov
Cyclizationγ-functionalized esters or nitrilesDieckmann condensation or Thorpe-Ziegler reaction

Introduction of the Methylidene Moiety

The introduction of the exocyclic methylidene group is a critical step in the synthesis of the target molecule. Retrosynthetically, this points to a ketone precursor, specifically a derivative of 3-oxocyclobutane-1-carboxylic acid. The conversion of the carbonyl group to a methylene (B1212753) group can be accomplished using several olefination reactions. The choice of olefination reagent is crucial and depends on the substrate's functional group tolerance and the desired reaction conditions.

Commonly employed methods include the Wittig reaction, using a phosphonium ylide, or the Tebbe olefination, which utilizes a titanium-based reagent. nrochemistry.comwikipedia.orgorganic-chemistry.org Both methods have proven effective in the methylenation of ketones, including those with proximal functional groups.

Regioselective and Stereoselective Functionalization Approaches

The synthesis of this compound requires precise control over the regioselectivity of functional group introduction. The amino and carboxyl groups must be installed at the C1 position, while the methylidene group is at the C3 position.

Stereoselectivity is another important consideration, particularly if chiral derivatives of the target molecule are desired. While the parent molecule is achiral, the synthesis of substituted analogs would necessitate stereocontrolled reactions. The diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative has been shown to produce cis-1,3-disubstituted cyclobutanes with high selectivity. acs.orgresearchgate.net The stereochemical outcome of the cycloaddition and subsequent functionalization steps must be carefully considered to achieve the desired isomer. The synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors has been reported, demonstrating the feasibility of stereoselective synthesis in this class of compounds. nih.govresearchgate.net

Novel Synthetic Routes and Reaction Pathways

Recent advances in synthetic organic chemistry have opened up new avenues for the construction of complex molecules like this compound. These novel routes often offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Cycloaddition Reactions in Cyclobutane Ring Construction

The [2+2] cycloaddition reaction is a powerful tool for the direct formation of cyclobutane rings. nih.gov In the context of synthesizing the methylidenecyclobutane core, the cycloaddition of an allene with an alkene bearing a carboxylic acid or a precursor group is a highly attractive strategy. This approach can potentially construct the four-membered ring and install the methylidene group in a single step.

For instance, the reaction of allene with an acrylic acid derivative could directly yield a 3-methylidenecyclobutane-1-carboxylic acid derivative. The regioselectivity and stereoselectivity of such cycloadditions are often influenced by the nature of the substrates, catalysts, and reaction conditions. Lewis acid-promoted [2+2] cycloadditions of allenoates with terminal alkenes have been shown to produce 1,3-substituted cyclobutanes in good to high yields. nih.gov

Cycloaddition PartnersCatalyst/ConditionsProductReference(s)
Allene + Acrylate EsterLewis Acid or Photochemical3-Methylidenecyclobutane-1-carboxylate nih.govresearchgate.net
Ene-alleneNickel catalystFused cyclobutane derivative nih.gov

Olefination Strategies for the Methylidene Group

Once a 3-oxocyclobutane-1-carboxylic acid derivative is obtained, the crucial conversion to the methylidene group can be achieved through various olefination reactions.

The Wittig reaction is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of a ketone with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph3P=CH2), which can be generated in situ from methyltriphenylphosphonium bromide and a strong base. masterorganicchemistry.com While effective for many ketones, the Wittig reaction can sometimes be limited by the basicity of the ylide, which may not be compatible with sensitive functional groups.

The Tebbe olefination offers a milder and often more efficient alternative to the Wittig reaction, particularly for sterically hindered or enolizable ketones. nrochemistry.comorganic-chemistry.orgresearchgate.netwikipedia.org The Tebbe reagent, a titanium-based organometallic compound, reacts with ketones to form a titanium-oxo intermediate that readily eliminates to form the desired alkene. nrochemistry.com This method is known for its high functional group tolerance and has been successfully used to methylenate a wide range of carbonyl compounds, including esters and amides. researchgate.net

Olefination ReactionReagentKey FeaturesReference(s)
Wittig ReactionMethylenetriphenylphosphoraneWell-established, can have stereochemical control. wikipedia.orgorganic-chemistry.org
Tebbe OlefinationTebbe ReagentMild conditions, high functional group tolerance, effective for hindered ketones. nrochemistry.comresearchgate.netwikipedia.org
Petasis OlefinationPetasis Reagent (Dimethyltitanocene)Milder than Tebbe, tolerates a wide range of functional groups. illinois.edu

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound aims to reduce the environmental impact of chemical processes. rsc.org This involves a focus on atom economy, the use of less hazardous reagents and solvents, and the development of energy-efficient reaction conditions. semanticscholar.orgunibo.it

In the context of synthesizing this specific amino acid, several green chemistry strategies can be considered:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This includes favoring cycloaddition and rearrangement reactions over substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents : Traditional organic solvents like dichloromethane (DCM) are often used in multi-step syntheses. calstate.edu Green chemistry encourages the replacement of such solvents with more benign alternatives, such as water, ethanol, or supercritical fluids, where feasible.

Catalysis : Employing catalytic reagents in place of stoichiometric ones can significantly reduce waste. For instance, using catalytic amounts of a metal or an organocatalyst for key transformations is preferable to using a full equivalent of a reagent. semanticscholar.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by reducing reaction times.

Renewable Feedstocks : While challenging for highly specialized chemicals, future research could explore pathways that begin from renewable bio-based starting materials.

Adopting these principles can lead to more sustainable and environmentally friendly methods for producing valuable chemical compounds. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters that influence the reaction's outcome.

Catalytic Systems and Their Mechanistic Roles

Catalysts play a pivotal role in many of the key transformations required for the synthesis of cyclobutane derivatives. In related syntheses, palladium (Pd) catalysts are employed for various functions. For instance, 10% palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions, which can be used to stereoselectively reduce double bonds within the cyclobutane system. unirioja.es The mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the addition of hydrogen atoms.

In other advanced syntheses of cyclobutanes, palladium catalysts are used to facilitate C-H activation and functionalization. calstate.edu A proposed mechanism for such a transformation involves the coordination of the catalyst to a directing group on the substrate, followed by a concerted metalation-deprotonation (CMD) step to form a Pd-C bond. calstate.edu Subsequent oxidative addition of a halide and reductive elimination yields the desired product and regenerates the catalyst. calstate.edu The choice of ligands on the palladium center is crucial for catalyst stability, activity, and selectivity.

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can dramatically affect reaction rates, yields, and selectivity. In the synthesis of cyclobutane amino acid precursors, solvents such as dichloromethane (DCM), diethyl ether, and mixtures of hexane and ethyl acetate for chromatography are commonly used. unirioja.escalstate.edu Solvent polarity can influence the solubility of reagents and stabilize transition states, thereby altering the course of the reaction.

Tuning other reaction parameters is equally critical. This includes:

Temperature : Many reactions are performed at low temperatures (e.g., 0 °C) to control selectivity and prevent side reactions before being allowed to warm to room temperature. calstate.edu

Reaction Time : Monitoring the reaction's progress (e.g., by TLC) is necessary to determine the optimal time for quenching, ensuring high conversion without significant product degradation.

Concentration : The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.

pH : For reactions in aqueous media or during workup, controlling the pH is essential, particularly when dealing with amino acids that have both acidic and basic functional groups.

A hypothetical optimization table for a key synthetic step illustrates this process:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
15DCM257590:10
210DCM258592:8
310THF258288:12
410DCM08895:5
510DCM408085:15

Synthesis of Optically Pure Enantiomers and Diastereomers of this compound

Accessing enantiomerically pure forms of chiral molecules is critical in pharmaceutical development. Asymmetric synthesis provides a direct route to optically pure compounds, avoiding the need for resolving racemic mixtures. libretexts.org

Chiral Auxiliary and Ligand-Based Syntheses

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful method for asymmetric synthesis. sigmaaldrich.com

The general process involves three main steps:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

A diastereoselective reaction that is controlled by the steric and electronic properties of the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product.

In the synthesis of related cyclobutane amino acids, chiral amines like (R)-phenylethylamine have been used as auxiliaries in asymmetric Strecker syntheses. unirioja.es Other widely used auxiliaries in amino acid synthesis include Evans' oxazolidinones and pseudoephedrine derivatives. wikiwand.com For example, an acyl chloride substrate can be reacted with a chiral oxazolidinone to form an imide. wikiwand.com The bulky substituents on the auxiliary then block one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

Chiral AuxiliaryTypical ApplicationKey FeatureReference
Evans' OxazolidinonesAsymmetric alkylations, aldol reactionsForms a rigid chelate with metal ions, providing a highly ordered transition state for excellent stereocontrol. wikiwand.com
PseudoephedrineAsymmetric alkylation of glycine enolatesThe auxiliary is attached via an amide bond, and its stereocenters direct alkylation before being cleaved. wikipedia.org
(R)- or (S)-PhenylethylamineAsymmetric Strecker synthesisForms a chiral imine intermediate, which is then subjected to diastereoselective nucleophilic addition. unirioja.es
SAMP/RAMPAsymmetric α-alkylation of ketones and aldehydesForms chiral hydrazones that can be deprotonated and alkylated with high diastereoselectivity.

Resolution Techniques for Stereoisomers

Since this compound possesses a chiral center at the C1 position, its synthesis will typically result in a racemic mixture of enantiomers. The separation of these stereoisomers is crucial, as they often exhibit different biological activities. Several resolution techniques are applicable to amino acids and can be adapted for the separation of the enantiomers of this specific compound.

Diastereomeric Crystallization: A classical and widely used method for resolving racemic mixtures is the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amino acid can be recovered by removing the chiral auxiliary.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be effectively employed for the kinetic resolution of racemic amino acids. For instance, acylases or proteases can selectively hydrolyze the N-acylated derivative of one enantiomer, leaving the other acylated enantiomer unreacted. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated. Lipases are also commonly used for the enantioselective hydrolysis of amino acid esters. The efficiency and selectivity of enzymatic resolution are highly dependent on the specific enzyme, substrate, and reaction conditions.

Chiral Chromatography: Chromatographic techniques utilizing a chiral stationary phase (CSP) are powerful tools for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) with a suitable CSP is a common method for resolving racemic amino acids. The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. Gas chromatography (GC) can also be used for the separation of volatile derivatives of the amino acid enantiomers on a chiral column.

Below is a table summarizing the key characteristics of these resolution techniques:

Resolution TechniquePrinciple of SeparationAdvantagesDisadvantages
Diastereomeric Crystallization Differential solubility of diastereomeric saltsScalable, cost-effective for large quantitiesRequires suitable resolving agents, can be labor-intensive
Enzymatic Resolution Enantioselective enzymatic reactionHigh enantioselectivity, mild reaction conditionsEnzyme cost and stability can be a factor, limited to 50% theoretical yield for the desired enantiomer in a kinetic resolution
Chiral Chromatography (HPLC/GC) Differential interaction with a chiral stationary phaseHigh resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scalesHigh cost of chiral columns and solvents, can be less scalable than crystallization

The choice of the most appropriate resolution technique will depend on various factors, including the scale of the separation, the cost, and the specific properties of the this compound enantiomers.

Structural Elucidation and Conformational Analysis of 1 Amino 3 Methylidenecyclobutane 1 Carboxylic Acid

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and electronic environment of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight (e.g., NOESY, COSY, HMQC)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for probing the spatial relationships between atoms. For this compound, these methods confirm the connectivity and provide crucial information about the conformation of the cyclobutane (B1203170) ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY spectra would show correlations between the protons on the cyclobutane ring (H2 and H4) and potentially a weaker, long-range coupling to the methylidene protons (H5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly attached to carbon atoms. An HMQC or HSQC spectrum would link the proton signals to their corresponding carbon signals, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining the three-dimensional structure and conformation. For instance, correlations between a proton on the cyclobutane ring and the amino group protons could indicate the ring's puckering and the orientation of the substituents.

The expected NMR data provides a blueprint for the molecule's structure.

Interactive Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations. Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. Data is presented for a zwitterionic form in D₂O.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMQC/HSQC Correlations (¹H-¹³C) Key NOESY Correlations (Through-Space)
C1 (Quaternary) - ~65 - - -
C2 (CH₂) ~2.8 - 3.2 ~35 H2 ↔ H4 H2 ↔ C2 H2 ↔ H4, H2 ↔ H5
C3 (Quaternary) - ~140 - - -
C4 (CH₂) ~2.8 - 3.2 ~35 H4 ↔ H2 H4 ↔ C4 H4 ↔ H2, H4 ↔ H5
C5 (=CH₂) ~5.0 - 5.2 ~110 - H5 ↔ C5 H5 ↔ H2, H5 ↔ H4
COOH - ~175 - - -

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. In the solid state, amino acids typically exist as zwitterions (containing NH₃⁺ and COO⁻ groups), which significantly influences their spectra.

FTIR (Fourier-Transform Infrared) Spectroscopy: In the FTIR spectrum, the zwitterionic nature would be confirmed by the absence of a typical carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹) and the C=O stretch around 1700 cm⁻¹. Instead, strong bands corresponding to the ammonium (B1175870) group (N-H stretches) and the carboxylate group (asymmetric and symmetric stretches) would be prominent. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretch of the methylidene group, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. ruc.dk

Interactive Table 2. Characteristic Vibrational Frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
Ammonium (NH₃⁺) N-H Stretching 3000 - 3200 Broad, strong absorption due to hydrogen bonding.
Carboxylate (COO⁻) Asymmetric Stretching 1560 - 1620 Strong intensity.
Carboxylate (COO⁻) Symmetric Stretching 1380 - 1420 Moderate to strong intensity.
Methylidene (=CH₂) C=C Stretching 1640 - 1680 Often stronger in Raman than FTIR.
Methylidene (=CH₂) =C-H Stretching 3080 - 3140 Typically of weak to medium intensity.
Cyclobutane Ring C-H Stretching 2850 - 3000 Aliphatic C-H stretches.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₆H₉NO₂.

Interactive Table 3. High-Resolution Mass Spectrometry Data.

Parameter Value
Molecular Formula C₆H₉NO₂
Theoretical Exact Mass (Neutral) 127.06333 u
Observed Ion (Protonated) [M+H]⁺

Crystallographic Studies for Solid-State Structure Determination

While spectroscopy provides clues about structure and conformation, single-crystal X-ray diffraction offers a definitive, high-resolution picture of the molecule's arrangement in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound

A successful single-crystal X-ray diffraction study would yield the precise three-dimensional coordinates of every atom (excluding hydrogens, which are typically inferred). This analysis would confirm the puckered, non-planar conformation of the cyclobutane ring, which is characteristic of such systems. It would also provide exact bond lengths and angles, revealing any strain imposed by the ring and the exocyclic double bond. The data would definitively show the zwitterionic form of the amino acid in the crystal lattice.

Interactive Table 4. Hypothetical Crystallographic Data. Note: This data is representative of a small organic molecule and is not from a published structure of this specific compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.85
b (Å) 11.20
c (Å) 9.50
β (°) 105.5
Volume (ų) 599.8
Z (Molecules per unit cell) 4

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure reveals how molecules pack together, which is governed by intermolecular forces. For a zwitterionic amino acid, the dominant interactions are strong, charge-assisted hydrogen bonds between the ammonium (NH₃⁺) donor groups and the carboxylate (COO⁻) acceptor groups. mdpi.com These interactions link the individual molecules into a robust three-dimensional network. The analysis would detail the specific hydrogen bond distances and angles, illustrating how the molecules self-assemble into a stable crystalline solid. Weaker C-H···O interactions involving the cyclobutane and methylidene protons may also play a secondary role in stabilizing the crystal packing.

Conformational Dynamics and Ring Pucker Analysis of the Cyclobutane Ring

The conformational flexibility of the cyclobutane ring in this compound is a critical determinant of its three-dimensional structure and potential biological activity. Unlike the planar representation often used in two-dimensional drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. researchgate.netlibretexts.orgdalalinstitute.com This puckering is a dynamic equilibrium, and the specific conformation is influenced by the nature and position of substituents on the ring.

Influence of the Methylidene Group on Ring Conformation

The interplay between the strain relief from puckering and the electronic requirements of the methylidene group dictates the final ring geometry. Research on substituted cyclobutanes, such as 1,1,3,3-tetramethylcyclobutane, has shown that bulky substituents can favor a more planar ring structure. nih.gov In the case of this compound, the geminal amino and carboxylic acid groups at the C1 position, along with the methylidene group at C3, will sterically and electronically influence the degree of ring puckering. It is hypothesized that the ring will adopt a conformation that balances the torsional strain of the C1-C2 and C1-C4 bonds with the preference for planarity at the C3 position.

Table 1: Comparison of Cyclobutane Ring Puckering in Different Compounds

CompoundPuckering Angle (degrees)Key Structural Features
Cyclobutane~30Unsubstituted ring
1,1,3,3-TetramethylcyclobutaneExpected to be planarGem-dimethyl groups at C1 and C3
This compoundHypothesized to be less than 30Amino and carboxyl groups at C1, methylidene group at C3

Rotational Barriers and Conformational Isomerism

The puckering of the cyclobutane ring in this compound is not static. The ring can invert in a process known as "ring flipping," where one puckered conformation converts to another. This process involves a higher-energy planar transition state. The energy barrier for this ring inversion is a key parameter in understanding the molecule's conformational dynamics. For unsubstituted cyclobutane, this barrier is relatively low, allowing for rapid interconversion at room temperature.

The substituents on the ring of this compound will influence the energy landscape of this process. The presence of the methylidene group is expected to lower the energy of the planar transition state, potentially facilitating ring inversion. However, the bulky amino and carboxylic acid groups at C1 will introduce steric interactions that could either raise or lower the barrier depending on their orientation in the puckered conformations.

This dynamic puckering gives rise to conformational isomers. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position in the puckered ring. In this compound, the situation is more complex due to the substitution pattern. The two primary puckered conformations would be mirror images if not for the chirality at C1. The relative energies of these conformers will determine the predominant shape of the molecule in solution and in biological systems. Computational studies on related cyclic amino acids, such as derivatives of 1-aminocyclobutane-1-carboxylic acid, have demonstrated that the cyclic side chain significantly restricts the conformational freedom of the amino acid backbone. nih.gov A similar effect is anticipated for this compound, where the specific ring pucker will dictate the orientation of the amino and carboxyl groups.

Table 2: Predicted Conformational Properties of this compound

PropertyPredicted CharacteristicRationale
Ring ConformationPuckered ("Butterfly")Alleviation of torsional strain
Influence of Methylidene GroupReduced puckering angle compared to cyclobutanesp² hybridization at C3 favors planarity
Conformational IsomersTwo primary interconverting puckered conformersResult of dynamic ring flipping
Rotational BarrierInfluenced by substituentsBalance of steric and electronic effects of amino, carboxyl, and methylidene groups

Chemical Reactivity and Derivatization Strategies for 1 Amino 3 Methylidenecyclobutane 1 Carboxylic Acid

Reactivity Profile of the Amino, Carboxylic Acid, and Methylidene Functional Groups

The chemical behavior of 1-amino-3-methylidenecyclobutane-1-carboxylic acid is dictated by the interplay of its primary amine, carboxylic acid, and the reactive methylidene group. Each of these moieties can be targeted selectively under appropriate reaction conditions to achieve specific chemical modifications.

The primary amino group in this compound is nucleophilic in nature, readily participating in reactions with various electrophiles. This reactivity is fundamental to the synthesis of N-substituted derivatives. Common electrophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups using alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Conversely, the amino group can be made to react with nucleophiles after conversion into a suitable leaving group. However, a more common strategy in synthetic chemistry involves the protection of the amino group to prevent its unwanted reactions while other parts of the molecule are being modified. A widely used method is the protection with a tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amino acid with di-tert-butyl dicarbonate. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions.

The carboxylic acid functionality is susceptible to a variety of nucleophilic acyl substitution reactions, with esterification and amidation being the most prominent for generating derivatives. researchgate.net

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. A common method for the esterification of amino acids is the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid like hydrochloric acid. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed, particularly for more sensitive substrates. orgsyn.org

Amidation is the reaction of the carboxylic acid with an amine to form an amide bond. This reaction is often facilitated by coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents. This approach is central to the synthesis of peptidomimetics and other amide-containing derivatives. Protecting-group-free amidation methods using Lewis acid catalysts have also been developed.

A summary of common esterification and amidation reactions is presented in the table below.

Reaction Type Reagents Product
Esterification Alcohol, Acid Catalyst (e.g., HCl) Ester

The exocyclic double bond of the methylidene group is a site of high reactivity, susceptible to both addition reactions and oxidative cleavage. nih.gov

Addition Reactions: The double bond can undergo various addition reactions, including:

Hydrogenation: Catalytic hydrogenation can reduce the methylidene group to a methyl group.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydroboration-Oxidation: This two-step process can lead to the formation of a hydroxymethyl group on the cyclobutane (B1203170) ring.

Oxidative Processes: The methylidene group can be cleaved under oxidative conditions. Ozonolysis, for instance, would cleave the double bond to yield a cyclobutanone (B123998) derivative. Oxidative rearrangements of vinylcyclobutane derivatives have also been reported, which can lead to ring-cleavage products. nih.gov The strained nature of the cyclobutane ring can influence the outcome of these reactions. researchgate.net

Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studiesnih.govresearchgate.netnih.gov

The chemical tractability of this compound makes it an excellent scaffold for generating libraries of compounds for SAR studies. nih.govresearchgate.netnih.gov By systematically modifying each functional group and the cyclobutane core, researchers can probe the structural requirements for biological activity.

Modifications at the amino and carboxyl groups are fundamental in SAR exploration.

N-Substituted Derivatives: A wide range of substituents can be introduced at the nitrogen atom to explore the impact of size, lipophilicity, and hydrogen bonding capacity on biological activity. This is typically achieved through acylation, alkylation, or sulfonylation reactions on the primary amine.

Carboxyl-Modified Derivatives: The carboxylic acid is often converted to esters or amides to alter the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The synthesis of these derivatives is generally straightforward, utilizing the esterification and amidation methods described previously.

The following table provides examples of such derivatives.

Derivative Type Modification Synthetic Method
N-Acyl Addition of an acyl group Reaction with an acyl chloride or anhydride
N-Alkyl Addition of an alkyl group Reaction with an alkyl halide
Ester Conversion of carboxylic acid to an ester Fischer esterification or DCC coupling

Altering the cyclobutane ring and the methylidene group allows for the exploration of conformational effects and the introduction of new pharmacophoric features.

Cyclobutane Ring Modifications: The strained cyclobutane ring can be functionalized to introduce substituents that can influence the molecule's three-dimensional shape and interactions with biological targets. For instance, the synthesis of hydroxylated or fluorinated analogs can introduce new hydrogen bonding or electrostatic interactions. The preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative has been reported as a precursor for radiolabeled amino acids.

Methylidene Group Modifications: The exocyclic double bond offers a handle for a variety of chemical transformations. For example, dihydroxylation of the double bond using reagents like osmium tetroxide would yield a diol. Alternatively, the double bond can be epoxidized, followed by ring-opening with various nucleophiles to introduce a range of functional groups. The synthesis of malonate-substituted methylene (B1212753) cyclobutanes has been achieved through palladium-catalyzed alkene difunctionalization reactions.

These modifications provide a powerful means to generate structurally diverse analogs for comprehensive SAR studies, ultimately leading to the identification of compounds with optimized biological activity.

Bioconjugation and Probe Development via this compound

The distinct chemical functionalities of this compound—the primary amine, the carboxylic acid, and the exocyclic double bond—provide multiple handles for covalent modification and attachment to other molecules. These features allow for its incorporation into larger biomolecular systems, such as peptides and proteins, or for its derivatization into sophisticated probes for biological investigation.

Linker Chemistries for Attachment to Biomolecules

The primary amine and carboxylic acid groups of this compound are the most common sites for bioconjugation. Standard peptide coupling chemistries are readily employed to form amide bonds, integrating the cyclobutane amino acid into peptide chains or attaching it to other molecules bearing a carboxylic acid or an amine.

Amide Bond Formation: The carboxylic acid can be activated using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This reactive intermediate can then efficiently couple with a primary amine on a biomolecule to form a stable amide linkage. Conversely, the amino group of the cyclobutane derivative can react with an activated carboxyl group on a target biomolecule.

Thiol-Maleimide Chemistry: For attachment to biomolecules containing cysteine residues, the amino group of this compound can be modified with a maleimide-containing linker. A common strategy involves reacting the amino group with a heterobifunctional linker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This introduces a maleimide (B117702) group, which can then selectively react with the thiol group of a cysteine residue to form a stable thioether bond.

The exocyclic methylene group offers a unique site for more specialized conjugation strategies, such as thiol-ene "click" chemistry, although this application is less commonly reported in the available literature.

Linker TypeFunctional Group Targeted on BiomoleculeResulting BondCommon Coupling Reagents
Amide BondPrimary Amine (-NH2)AmideEDC, NHS, DCC
Amide BondCarboxylic Acid (-COOH)AmideEDC, NHS, DCC
MaleimideThiol (-SH)ThioetherSMCC

Design of Fluorescent or Isotopic Probes (Excluding Clinical PET Tracer Development)

The structural rigidity and unique chemical handles of this compound make it an attractive scaffold for the development of molecular probes. These probes can be used to study biological processes through fluorescence imaging or mass spectrometry-based techniques.

Fluorescent Probes: A variety of fluorescent dyes can be attached to this compound to create fluorescent probes. The choice of dye depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The attachment is typically achieved by reacting the amino group of the cyclobutane amino acid with an N-hydroxysuccinimide (NHS) ester derivative of the fluorescent dye.

For example, fluorescein (B123965) isothiocyanate (FITC) or rhodamine B isothiocyanate can be reacted with the amino group to yield brightly fluorescent probes. Similarly, coumarin-based dyes, known for their sensitivity to the local environment, can be conjugated to provide probes that report on changes in polarity or viscosity.

Isotopic Probes: For applications in quantitative proteomics or metabolomics, stable isotopes can be incorporated into the structure of this compound. This can be achieved during its chemical synthesis by using isotopically labeled starting materials. For instance, the use of ¹³C- or ¹⁵N-labeled precursors would result in an amino acid that is heavier than its natural abundance counterpart. When incorporated into a biological system, the mass difference allows for the differentiation and quantification of molecules using mass spectrometry.

The development of such probes, particularly those leveraging the unique properties of the cyclobutane ring and the methylidene group, is an active area of research with the potential to provide new tools for understanding complex biological systems.

Probe TypeLabelAttachment ChemistryPotential Application
FluorescentFluoresceinIsothiocyanate reaction with amineCellular Imaging
FluorescentRhodamineIsothiocyanate reaction with amineFlow Cytometry
FluorescentCoumarinNHS ester reaction with amineEnvironmental Sensing
Isotopic¹³C, ¹⁵NIncorporation during synthesisQuantitative Mass Spectrometry

Computational and Theoretical Investigations of 1 Amino 3 Methylidenecyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electronic structure and its influence on molecular properties. These ab initio methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide a wealth of information.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. gre.ac.ukmdpi.comscilit.com It is particularly effective for calculating the properties of molecules, predicting geometries, and determining the energies of different conformations.

For a molecule like 1-amino-3-methylidenecyclobutane-1-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the geometry to find the lowest energy arrangement of its atoms. Studies on analogous cyclic dipeptides have shown that DFT, often using functionals like B3-LYP, can accurately predict molecular structures, including the puckering of rings and the orientation of side chains. gre.ac.ukgre.ac.uk For instance, in studies of 1-aminocyclobutane-1-carboxylic acid derivatives, DFT has been used to fully characterize conformational properties and electronic characteristics, providing insight into how the cyclic side chain restricts the flexibility of the molecular backbone. researchgate.net

Key molecular properties that can be calculated using DFT include dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions.

A significant application of DFT is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. By calculating the vibrational frequencies of a molecule, one can generate a theoretical infrared (IR) and Raman spectrum. This has been successfully applied to various cyclic amino acid peptides, where DFT calculations have helped assign observed vibrational bands to specific molecular motions, such as the stretching of carbonyl groups in the peptide backbone. gre.ac.ukmdpi.com

For this compound, DFT would predict the characteristic frequencies for its functional groups, including the C=C stretch of the methylidene group, the N-H and C=O stretches of the amino acid moiety, and the various C-H and C-C vibrations within the cyclobutane (B1203170) ring. Comparing these theoretical spectra with experimental data would be a primary method for structural verification.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.comtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would have significant density on the amino group and potentially the methylidene double bond, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would likely be centered around the carboxylic acid group, a potential site for nucleophilic attack. From the HOMO and LUMO energies, various reactivity indices can be calculated.

Table 1: Illustrative Reactivity Indices Calculated from FMO Energies This table presents typical quantum chemical descriptors that would be calculated for this compound. The values are hypothetical and shown for illustrative purposes based on general findings for other amino acids. researchgate.net

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Absolute Electronegativity (χ) (I + A) / 2Describes the ability of a molecule to attract electrons.
Absolute Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating polarizability.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide deep insight into the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational landscape and behavior of molecules over time, especially in complex environments.

The cyclobutane ring in this compound is not planar and can adopt different puckered conformations. Furthermore, the side chains can rotate, leading to a complex potential energy surface with multiple local minima. Conformational sampling techniques are used to explore these different possible shapes.

Following sampling, energy minimization is performed using molecular mechanics force fields to identify stable, low-energy conformations. researchgate.net Research on the N-acetyl-N′-methylamide derivative of the closely related 1-aminocyclobutane-1-carboxylic acid has used quantum mechanical calculations to identify minimum energy conformations, revealing that the cyclic nature of the side chain significantly restricts the molecule's flexibility. researchgate.net Such studies conclude that constrained amino acids like this are effective at inducing specific secondary structures, such as beta-turns and helices, in peptides. nih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique allows researchers to observe how a molecule like this compound would behave in a specific environment, such as in an aqueous solution or interacting with a biological membrane. nih.govrsc.orgfrontiersin.org

MD simulations can provide detailed information on:

Solvation: How water molecules arrange around the amino acid, forming hydrogen bonds with the amino and carboxyl groups. rsc.org

Conformational Stability: Which conformations are most stable and how the molecule transitions between them in a dynamic environment. researchgate.net

Interactions with other molecules: How the amino acid might bind to a protein receptor or partition across a lipid bilayer. mdpi.com

Simulations of various amino acids have been performed using different force fields (like AMBER, CHARMM, GROMOS, and OPLS) to understand their behavior in crowded aqueous solutions. nih.govfu-berlin.de For a constrained residue like this compound, MD simulations would be invaluable for predicting its structural propensities and dynamic behavior, which are key to its potential applications in peptide and protein design. rsc.org

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a detailed, atomistic view of chemical reactions, allowing for the elucidation of complex reaction pathways and the characterization of fleeting intermediates and transition states.

Elucidation of Reaction Mechanisms for Synthetic Transformations

While specific computational studies detailing the synthetic transformations of this compound are not extensively documented in the provided search results, the principles of computational chemistry are widely applied to understand analogous reactions. For instance, the synthesis of various aminocyclobutanecarboxylic acid derivatives often involves multi-step sequences where computational methods can be invaluable. researchgate.netnih.gov

Theoretical calculations can be employed to model reaction coordinates, map potential energy surfaces, and determine the thermodynamic and kinetic favorability of different reaction pathways. For example, in cycloaddition reactions, which could be a key step in forming the cyclobutane ring, computational models can predict the stereochemical outcomes and the influence of substituents on the reaction rate and selectivity. beilstein-journals.org Similarly, for transformations involving functional group manipulations, such as those described in the synthesis of related boronated and fluorinated analogues, computational chemistry can help to rationalize the observed reactivity and guide the optimization of reaction conditions. researchgate.netnih.gov

Prediction of Transition States and Reaction Intermediates

A significant strength of computational chemistry lies in its ability to predict the structures and energies of transition states and reaction intermediates, which are often too short-lived to be observed experimentally. By locating these critical points on the potential energy surface, researchers can gain a fundamental understanding of the factors that control a reaction's speed and outcome.

For the synthesis of this compound and its derivatives, computational methods could be used to:

Identify Transition State Geometries: Determine the precise arrangement of atoms at the peak of the energy barrier for each elementary step in a proposed synthetic route.

Calculate Activation Energies: Quantify the energy required to reach the transition state, providing a theoretical basis for reaction rates.

Characterize Intermediates: Predict the structure and stability of any intermediate species formed during the reaction, helping to confirm or refute a proposed mechanism.

These computational insights are crucial for understanding the underlying principles of the synthetic chemistry involved and for designing more efficient and selective synthetic strategies.

In Silico Interaction Studies (Excluding Biological Efficacy/Toxicity Predictions)

In silico interaction studies, such as molecular docking and pharmacophore modeling, offer a valuable approach to understanding how a molecule like this compound might interact with hypothetical biological targets from a structural and mechanistic perspective, without making claims about its biological efficacy or toxicity.

Ligand-Protein Docking for Investigating Potential Binding Modes with Hypothetical Biological Targets (Structural/Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to investigate the potential binding modes of this compound with various hypothetical protein targets. The primary focus of such academic studies is to understand the fundamental principles of molecular recognition.

In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. The ligand, in this case, this compound, is then computationally "docked" into the binding site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. nih.gov

The results of these simulations can provide insights into:

Potential Binding Poses: The most likely orientation of the ligand within the binding pocket.

Key Molecular Interactions: Identification of specific amino acid residues that may form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. biorxiv.orgnih.gov

Structural Basis of Specificity: Understanding how the unique shape and chemical features of the ligand contribute to its potential binding to a particular target.

It is important to emphasize that these studies are purely theoretical and serve to explore the structural possibilities of molecular interactions.

Interactive Data Table: Hypothetical Ligand-Protein Docking Parameters

ParameterDescriptionTypical Value/Output
PDB ID The Protein Data Bank identifier for the hypothetical target protein structure.e.g., 3LKK, 3HOP
Binding Affinity (kcal/mol) An estimation of the binding energy between the ligand and the protein.Negative values indicate more favorable binding.
Hydrogen Bonds The number and specific amino acid residues involved in hydrogen bonding with the ligand.e.g., GLU 63, TRP 53
Hydrophobic Interactions Amino acid residues that form non-polar interactions with the ligand.e.g., Leu-110, Tyr-64
RMSD (Å) Root Mean Square Deviation, a measure of the average distance between the atoms of the docked ligand and a reference conformation.Lower values indicate a better fit.

Pharmacophore Modeling and Structural Overlays with Known Ligands (for academic understanding of molecular interactions, not drug design)

Pharmacophore modeling is another valuable in silico technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, charged groups, and hydrophobic regions.

For academic purposes, a pharmacophore model could be developed based on the structure of this compound. This model could then be used to:

Understand Key Structural Features: Identify the crucial chemical moieties of the molecule that are likely to be important for molecular recognition.

Perform Structural Overlays: Compare the pharmacophore of this compound with those of known ligands for various protein families. This can reveal structural similarities and differences that may govern their interaction patterns.

These comparative studies are not aimed at drug design but rather at gaining a deeper academic understanding of the principles of molecular interaction and the structural relationships between different chemical compounds.

Biochemical Mechanisms of Action and Molecular Interactions of 1 Amino 3 Methylidenecyclobutane 1 Carboxylic Acid Non Clinical Focus

Interaction with Enzymes and Receptors: A Mechanistic Perspective

Detailed in vitro or in silico studies focusing exclusively on 1-Amino-3-methylidenecyclobutane-1-carboxylic acid are limited. However, the broader class of cyclobutane (B1203170) amino acids has been investigated for their interactions with various enzymes and receptors. These studies provide a framework for understanding the potential molecular targets of this compound.

Specific binding affinity and substrate specificity data for this compound are not readily found in the scientific literature. Computational docking studies on related cyclobutane and cyclopropane (B1198618) carboxylic acid derivatives have been performed to assess their potential interactions with enzymes like collagenase. Such in silico approaches could be applied to this compound to predict its binding modes and affinities to various protein targets. The unique conformational constraints imposed by the cyclobutane ring, combined with the electronic character of the methylidene group, would be critical determinants of its binding specificity.

There is a lack of specific studies on the enzyme inhibition kinetics of this compound. However, related unsaturated cyclic amino acid analogs have been shown to act as enzyme inhibitors. For instance, 1-amino-2-methylenecyclopropane-1-carboxylic acid has been identified as an irreversible inhibitor of the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. The proposed mechanism involves the enzyme's nucleophilic attack on the strained ring, leading to ring-opening and covalent modification of the active site. It is plausible that the methylidene group in this compound could also participate in similar covalent modification of target enzymes, potentially leading to irreversible inhibition. The nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on the specific enzyme and the binding site of the inhibitor.

Table 1: General Types of Reversible Enzyme Inhibition

Type of InhibitionDescriptionEffect on VmaxEffect on Km
Competitive Inhibitor binds to the active site, preventing substrate binding.UnchangedIncreased
Non-competitive Inhibitor binds to an allosteric site, altering enzyme conformation.DecreasedUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.DecreasedDecreased

This table provides a general overview of reversible enzyme inhibition mechanisms and is not based on specific data for this compound.

The structural basis for the molecular recognition of this compound by proteins would be dictated by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The amino and carboxyl groups provide key hydrogen bonding and electrostatic interaction points, similar to natural amino acids. The cyclobutane ring and the methylidene group would contribute to hydrophobic and van der Waals interactions. The rigid conformation of the cyclobutane ring would pre-organize the amino and carboxyl groups in a specific spatial arrangement, which could lead to high selectivity for particular protein binding pockets. The planarity of the methylidene group might further influence the shape complementarity with the active or binding site of a target protein.

Role as a Conformationally Constrained Amino Acid Analog

The most well-documented role for the parent compound, 1-aminocyclobutane-1-carboxylic acid (ACBC), is as a conformationally constrained amino acid analog. This property is highly valuable in the design of peptidomimetics and for influencing the secondary structure of peptides.

Cyclobutane amino acids are utilized as building blocks in the synthesis of peptidomimetics to create molecules with improved metabolic stability and defined three-dimensional structures. The constrained nature of the cyclobutane ring reduces the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation. This can lead to enhanced binding affinity and selectivity for a target receptor or enzyme. While specific examples of the incorporation of this compound into peptidomimetics are not prevalent, the general principles derived from studies with ACBC would apply.

Extensive conformational studies on peptides containing the related 1-aminocyclobutane-1-carboxylic acid (ACBC) have demonstrated its potent ability to induce specific secondary structures. nih.govnih.gov When incorporated into a peptide chain, the constrained torsional angles of the ACBC residue favor the formation of β-turns and helical structures, such as the 310-helix and α-helix. nih.govnih.gov This is a direct consequence of the restricted rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone.

Table 2: Predicted Conformational Preferences of Peptides Containing Cyclobutane Amino Acids

Amino Acid AnalogPredicted Induced Secondary StructureRationale
1-Aminocyclobutane-1-carboxylic acid (ACBC)β-turn, 310-helix, α-helixThe constrained cyclobutane ring restricts backbone torsional angles, favoring turn and helical conformations. nih.govnih.gov
This compoundβ-turn, Helical structures (potentially modified)The fundamental constraining effect of the cyclobutane ring remains, while the methylidene group may further influence ring puckering and local conformation.

The predictions for this compound are inferred from data on ACBC and the known structural effects of exocyclic double bonds.

Biosynthesis of this compound Remains Uncharacterized

Despite significant interest in cyclic amino acids for their potential pharmacological applications, the natural occurrence and biosynthetic pathway of this compound have not been documented in scientific literature to date.

Extensive searches of available biochemical databases and scientific publications reveal no evidence of "this compound" being isolated as a metabolite from plant, fungal, bacterial, or animal sources. Consequently, no biosynthetic pathway has been identified or proposed for this specific compound.

Scientific research has, however, elucidated the biosynthesis of other structurally related cyclic amino acids. For instance, the formation of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, is well-understood. This pathway begins with S-adenosyl methionine (SAM) and is catalyzed by the enzyme ACC synthase. While this provides a model for the formation of a cyclized amino acid, the enzymatic steps required to form a cyclobutane ring with a methylidene group, as seen in the subject compound, would necessitate a different and currently unknown enzymatic machinery.

The scientific literature does describe the chemical synthesis of various aminocyclobutane carboxylic acids and their derivatives. These synthetic routes are explored for the development of novel therapeutic agents and to study structure-activity relationships of biologically active molecules. However, these chemical syntheses are distinct from the natural biosynthetic pathways that occur within living organisms.

Future Directions and Potential Research Avenues

Exploration of Additional Synthetic Diversification Strategies

While initial synthetic routes to substituted aminocyclobutane carboxylic acids have been established, the exploration of more advanced and versatile synthetic strategies is crucial for generating a diverse library of analogs. researchgate.netnih.gov Future research should focus on developing novel methodologies that allow for precise control over stereochemistry and the introduction of a wide array of functional groups onto the cyclobutane (B1203170) core.

Key areas for investigation include:

Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral derivatives of 1-amino-3-methylidenecyclobutane-1-carboxylic acid would be a significant advancement. This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of key synthetic steps.

Late-Stage Functionalization: Investigating late-stage C-H functionalization reactions would provide a powerful tool for modifying the cyclobutane scaffold after its initial construction. This approach would enable the rapid generation of a diverse range of analogs from a common intermediate.

Novel Cycloaddition Strategies: Exploring alternative [2+2] cycloaddition reactions could lead to more efficient and convergent syntheses of the cyclobutane core. nih.gov This might involve the use of novel ketenes or allenes to construct the four-membered ring with the desired substitution pattern.

A systematic exploration of these synthetic strategies will be essential for creating a comprehensive toolkit for the preparation of a wide range of derivatives, which will be invaluable for subsequent chemical and biochemical studies.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A thorough understanding of the reaction mechanisms involving this compound is fundamental to harnessing its full potential. The application of advanced spectroscopic techniques can provide unprecedented insights into the transient intermediates and transition states that govern its chemical transformations.

Future research in this area should leverage:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy could be employed to monitor the kinetics of fast reactions in real-time. This would enable the direct observation of short-lived intermediates and provide crucial data for elucidating reaction pathways.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Advanced 2D NMR experiments, such as EXSY (Exchange Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide detailed information about dynamic processes and through-space interactions, offering insights into conformational dynamics and intermolecular interactions. nanoient.org

In Situ Spectroscopic Monitoring: The development of methods for in situ monitoring of reactions using techniques like Raman spectroscopy or process IR would allow for the continuous tracking of reactant consumption and product formation, providing valuable data for reaction optimization and mechanistic understanding.

By employing these advanced spectroscopic tools, researchers can move beyond static pictures of molecules and gain a dynamic understanding of their reactivity.

Integration of Computational and Experimental Data for Predictive Modeling

The synergy between computational chemistry and experimental studies offers a powerful approach for accelerating the discovery and understanding of novel chemical phenomena. ru.nl For this compound, a combined computational and experimental approach can provide a deeper understanding of its structure, properties, and reactivity.

Key research avenues include:

Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and reaction energetics. nanoient.org These calculations can help to rationalize experimental observations and guide the design of new experiments.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the conformational landscape of the molecule and its interactions with solvent molecules or other chemical species. This can be particularly useful for understanding its behavior in complex environments.

Predictive Model Development: By combining a large dataset of experimental and computational data, it may be possible to develop predictive models for the properties and reactivity of novel derivatives. These models could be used to screen virtual libraries of compounds and identify promising candidates for synthesis and further investigation.

This integrated approach will not only enhance our fundamental understanding of this specific molecule but also contribute to the development of more general predictive tools for chemical research.

Expanding the Scope of Analogues and Homologs for Fundamental Chemical Understanding

To fully appreciate the structure-property relationships of this compound, it is essential to synthesize and study a wide range of its analogues and homologs. epa.gov By systematically varying the substituents on the cyclobutane ring and the nature of the exocyclic group, researchers can probe the effects of these modifications on the molecule's chemical and physical properties.

Systematic modifications could include:

Modification TypeExamplesRationale
Ring Size Variation 1-Amino-3-methylidenecyclopentane-1-carboxylic acid, 1-Amino-3-methylidenecyclohexane-1-carboxylic acidTo investigate the effect of ring strain on reactivity and conformation.
Substitution on the Methylene (B1212753) Group 1-Amino-3-(difluoromethylidene)cyclobutane-1-carboxylic acid, 1-Amino-3-(cyanomethylidene)cyclobutane-1-carboxylic acidTo explore the influence of electronic effects on the reactivity of the exocyclic double bond.
Stereochemical Isomers Synthesis and separation of enantiomers and diastereomersTo understand the role of stereochemistry in molecular recognition and reactivity.

The data generated from these studies will be crucial for building a comprehensive understanding of how subtle structural changes can lead to significant differences in chemical behavior.

Investigating the Role of this compound in Fundamental Biochemical Pathways (Excluding Therapeutic Applications)

The unique structural features of this compound make it an interesting candidate for probing fundamental biochemical pathways. As a constrained amino acid analogue, it has the potential to interact with enzymes and receptors in novel ways, providing insights into the mechanisms of these biological macromolecules.

Potential areas of investigation include:

Enzyme Inhibition Studies: The compound could be tested as a potential inhibitor of enzymes involved in amino acid metabolism. Its rigid structure might allow it to bind to active sites with high specificity, providing a tool for studying enzyme function.

Incorporation into Peptides: Investigating the incorporation of this non-proteinogenic amino acid into peptides could lead to the development of novel peptide structures with unique conformational properties. chemimpex.com These modified peptides could be used to study protein folding and protein-protein interactions.

Metabolic Fate: Studying the metabolic fate of this compound in cellular systems could reveal novel metabolic pathways or transport mechanisms. researchgate.net

By exploring these avenues, researchers can utilize this unique molecule as a chemical probe to dissect and understand complex biological processes at a molecular level.

Q & A

Q. How can researchers optimize the synthesis of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid for high purity?

Methodological Answer:

  • Step 1: Reaction Design
    Use a microprocessor-controlled open-vessel system to ensure precise temperature and reagent stoichiometry, as demonstrated for analogous cyclobutane carboxylic acid derivatives (e.g., 1-aminocyclobutane-1-carboxylic acid) .
  • Step 2: Purification
    Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the compound. Validate purity via HPLC with UV detection (λ = 210–230 nm).
  • Step 3: Isotopic Labeling (Optional)
    For PET tracer applications, incorporate fluorine-18 via nucleophilic substitution under anhydrous conditions, followed by rapid purification using solid-phase extraction (SPE) .

Q. What analytical techniques are recommended for characterizing structural integrity and stability?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methylidene group (δ ~5.0–5.5 ppm for vinyl protons) and cyclobutane ring geometry (e.g., coupling constants for cis/trans isomerism) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) in electrospray ionization (ESI) mode to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA):
    Assess thermal stability by heating at 2°C/min under nitrogen to identify decomposition thresholds (e.g., cyclobutane ring opening or methylidene oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylidene group in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT):
    Use Gaussian 09 (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites on the methylidene group. Compare with experimental kinetic data to validate reactivity predictions .
  • Molecular Dynamics (MD) Simulations:
    Simulate interactions with enzymes (e.g., amino acid decarboxylases) using AMBER or CHARMM force fields to predict binding affinities and metabolic pathways .

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

  • Controlled Biodistribution Studies:
    Radiolabel the compound with 11C^{11}C or 18F^{18}F (e.g., via 18F^{18}F-fluorination of the methylidene group) and track tissue uptake in rodent models using microPET imaging. Compare with in vitro permeability assays (e.g., Caco-2 monolayers) to identify discrepancies in absorption .
  • Metabolite Profiling:
    Use LC-MS/MS to identify phase I/II metabolites in plasma and liver microsomes. Cross-reference with computational metabolism tools (e.g., MetaSite) to explain interspecies variations .

Q. What experimental designs are effective for studying metabolic stability in biological systems?

Methodological Answer:

  • Step 1: Radiolabeled Tracer Preparation
    Synthesize 14C^{14}C-labeled this compound via 14CO2^{14}CO_2 fixation in a sealed reactor .
  • Step 2: In Vitro Incubation
    Incubate with liver microsomes (human/rodent) and NADPH cofactors. Monitor degradation via scintillation counting and LC-MS to calculate half-life (t1/2t_{1/2}).
  • Step 3: In Vivo Validation
    Administer the labeled compound to animal models and collect blood/tissue samples at timed intervals. Use autoradiography to quantify residual radioactivity and correlate with in vitro data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?

Methodological Answer:

  • Controlled Replication:
    Repeat stability studies (e.g., 40°C/75% RH for 4 weeks) using standardized buffers (pH 7.4 PBS vs. simulated gastric fluid). Analyze degradation products via NMR and HRMS to identify oxidation pathways (e.g., epoxidation vs. ring-opening) .
  • Computational Validation:
    Perform DFT calculations to compare activation energies of proposed degradation mechanisms. Cross-validate with Arrhenius plots from accelerated stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-methylidenecyclobutane-1-carboxylic acid
Reactant of Route 2
1-Amino-3-methylidenecyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.